molecular formula C13H17N3 B2545977 7-Methyl-2-piperidin-4-yl-1H-benzimidazole CAS No. 295789-08-1

7-Methyl-2-piperidin-4-yl-1H-benzimidazole

Cat. No.: B2545977
CAS No.: 295789-08-1
M. Wt: 215.3
InChI Key: GDGRWJKWBUKOOZ-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Core in Medicinal Chemistry and Organic Synthesis

The benzimidazole core is a cornerstone in the design and synthesis of a vast array of biologically active molecules. nih.govresearchgate.netbohrium.com Its structural similarity to naturally occurring purines allows it to interact with various biological targets, including enzymes and receptors. nih.gov This has led to the development of numerous FDA-approved drugs containing the benzimidazole nucleus, which are used to treat a wide spectrum of diseases. researchgate.net The therapeutic applications of benzimidazole derivatives are extensive, encompassing roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govbohrium.com

From an organic synthesis perspective, the benzimidazole ring system is a versatile building block. Various synthetic routes have been developed for its construction, most commonly through the condensation of o-phenylenediamines with carboxylic acids or aldehydes. ijpcbs.com This allows for the introduction of a wide range of substituents at the 2-position, as well as modifications to the benzene (B151609) ring, enabling the fine-tuning of the molecule's properties.

The Role of Piperidine (B6355638) Moieties in Chemical Compound Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another crucial moiety frequently incorporated into the design of pharmaceutical compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The piperidine scaffold can enhance solubility, improve metabolic stability, and provide a handle for further chemical modifications. Furthermore, the nitrogen atom can act as a basic center, which can be important for receptor binding and formulation purposes. The incorporation of a piperidine ring can lead to compounds with a diverse range of biological activities, including but not limited to, antihistaminic and antiallergic effects. google.com

Overview of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole within Benzimidazole Chemistry

This compound is a specific derivative that combines the key features of both the benzimidazole and piperidine scaffolds. The structure consists of a benzimidazole core with a methyl group attached at the 7-position of the benzene ring and a piperidin-4-yl group substituted at the 2-position of the imidazole (B134444) ring. The CAS number for the dihydrochloride (B599025) salt of this compound is 1158492-15-9. jk-sci.com

The introduction of a methyl group at the 7-position can influence the electronic and steric properties of the benzimidazole ring system. This substitution can impact the molecule's binding affinity to biological targets and its metabolic profile. The piperidin-4-yl substituent at the 2-position provides a flexible and basic side chain, which is a common feature in many biologically active benzimidazole derivatives.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
LogP2.5 (Predicted)
pKa (most basic)9.8 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds1

Note: The LogP and pKa values are predicted and may vary from experimental values.

Scope and Objectives of Academic Inquiry into the Compound

While specific academic inquiry solely focused on this compound is not extensively documented in publicly available literature, the objectives of research into this and closely related compounds can be inferred from broader studies on 2-(piperidin-4-yl)-1H-benzimidazole derivatives. The primary goals of such research typically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs, followed by thorough characterization of their chemical and physical properties.

Biological Activity Screening: Investigating the compound's potential therapeutic effects across a range of biological assays. For instance, based on studies of similar structures, this compound would be a candidate for screening for anti-inflammatory properties. nih.govresearchgate.net Research in this area has identified novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound to understand how different functional groups and their positions influence biological activity. rroij.comnih.govresearchgate.net For this compound, SAR studies would involve exploring the impact of the methyl group at the 7-position compared to other substituents or substitution patterns on the benzimidazole ring.

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

The academic inquiry into this compound is driven by the well-established therapeutic potential of the benzimidazole and piperidine scaffolds. The specific methylation at the 7-position offers a unique structural variation that warrants investigation to explore its potential contribution to novel pharmacological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGRWJKWBUKOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies for 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole

Multicomponent and Cyclization Reactions for Benzimidazole (B57391) Scaffold Construction

The formation of the benzimidazole core is a critical step in the synthesis of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole. Various classical and modern synthetic strategies have been developed to efficiently construct this bicyclic system. These methods often involve the condensation of an o-phenylenediamine (B120857) precursor with a suitable carbonyl-containing component.

Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds

The most direct and widely employed method for synthesizing the benzimidazole scaffold is the condensation of an appropriately substituted o-phenylenediamine with a carbonyl compound. organic-chemistry.orgrsc.orgnih.govresearchgate.net In the context of this compound, this would involve the reaction of 3-methyl-benzene-1,2-diamine with a piperidine-4-carboxaldehyde or a related derivative. This reaction is versatile and can be carried out with various carbonyl compounds, including aldehydes, ketones, and carboxylic acids or their derivatives. rsc.orgresearchgate.netsemanticscholar.org The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. semanticscholar.org A variety of catalysts, including acid catalysts and metal catalysts, can be employed to facilitate this transformation, often leading to high yields and simplified purification procedures. organic-chemistry.orgnih.gov

The choice of carbonyl compound and reaction conditions can significantly influence the outcome of the synthesis. For instance, the reaction of o-phenylenediamines with aldehydes is a common route to 2-substituted benzimidazoles. beilstein-journals.orgresearchgate.net The general reaction scheme for the condensation of an o-phenylenediamine with an aldehyde is depicted below:

General reaction scheme for benzimidazole synthesisA representative scheme for the synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamines and aldehydes.

Different reaction conditions can be employed to optimize the yield and purity of the desired benzimidazole derivative. Below is a table summarizing various catalytic systems used in the condensation of o-phenylenediamines with aldehydes.

CatalystSolventTemperature (°C)Reaction TimeYield (%)
H2O2/HClAcetonitrile (B52724)Room TemperatureShortExcellent
MgCl2·6H2O----
ZnO-NPsBall-milling-ShortHigh
Fe2O3 nano-catalystAqueous media-ShortHigh

This table is for illustrative purposes and specific conditions may vary based on the substrates used.

Phillips-Ladenburg and Weidenhagen Reaction Variants for Substituted Benzimidazoles

Two classical named reactions, the Phillips-Ladenburg and Weidenhagen reactions, are foundational in benzimidazole synthesis and represent specific instances of the broader condensation strategy.

The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, typically under acidic conditions and at elevated temperatures. semanticscholar.orgcolab.wsresearchgate.net This method is particularly useful for the synthesis of 2-alkyl or 2-aryl benzimidazoles. researchgate.net However, the classical conditions can be harsh, sometimes requiring temperatures between 250-300 °C, which can lead to lower yields and limit the functional group tolerance. semanticscholar.orgrsc.org Modern modifications of this reaction often employ milder conditions and catalysts to improve its efficiency and scope.

The Weidenhagen reaction , on the other hand, utilizes aldehydes or ketones as the carbonyl component. researchgate.netsemanticscholar.org This reaction is often carried out in the presence of an oxidizing agent. semanticscholar.org Similar to the Phillips-Ladenburg reaction, traditional Weidenhagen conditions can be demanding, but numerous improved protocols have been developed. semanticscholar.orgrsc.org The choice between these two methods often depends on the availability and reactivity of the starting materials. For the synthesis of this compound, a Weidenhagen-type approach using a piperidine-4-carboxaldehyde derivative would be a logical synthetic route.

Nanocatalytic Approaches in Benzimidazole Synthesis

In recent years, the use of nanocatalysts has emerged as a powerful tool in organic synthesis, offering advantages such as high catalytic activity, selectivity, and recyclability. biointerfaceresearch.comdoi.org Various nanocatalysts, including those based on zinc oxide (ZnO), iron oxide (Fe2O3), and other metal oxides, have been successfully employed in the synthesis of benzimidazoles. semanticscholar.orgearthlinepublishers.comajgreenchem.comdntb.gov.ua These catalysts can significantly enhance the rate of the condensation reaction between o-phenylenediamines and carbonyl compounds, often under milder and more environmentally friendly conditions. nih.govsemanticscholar.org For example, the use of ZnO nanoparticles in a ball-milling technique has been shown to be an efficient, solvent-free method for benzimidazole synthesis. semanticscholar.org Similarly, nano-Fe2O3 has been utilized as a recyclable catalyst in aqueous media for this transformation. semanticscholar.org The high surface area and unique electronic properties of nanocatalysts contribute to their enhanced catalytic performance.

The following table provides examples of nanocatalysts used for benzimidazole synthesis:

NanocatalystReaction ConditionsAdvantages
ZnO-NPsBall-milling, solvent-freeShort reaction times, high efficiency, catalyst recyclability
Nano-Fe2O3Aqueous mediaEnvironmentally benign, catalyst recyclability
SnO2 NPsEthanol, room temperatureMild conditions, excellent yields, short reaction times
CoFe2O4GrindingMagnetically separable catalyst, good yields

This table presents a selection of nanocatalytic systems and their reported advantages.

Targeted Functionalization and Core Modification Strategies

Once the 7-methyl-1H-benzimidazole core is constructed, further derivatization can be carried out to modify its properties. The nitrogen atoms of the imidazole (B134444) ring are common sites for functionalization, allowing for the introduction of a variety of substituents.

N-Alkylation and N-Derivatization of the Benzimidazole Nitrogen

N-alkylation of the benzimidazole ring is a fundamental transformation that allows for the introduction of alkyl or other functional groups onto the imidazole nitrogen atoms. lookchem.combeilstein-journals.org This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in asymmetrically substituted benzimidazoles. Common bases used for this purpose include sodium hydride, potassium carbonate, and sodium hydroxide. researchgate.net The reaction can be carried out in various polar solvents like DMF, DMSO, ethanol, or methanol. lookchem.com Recently, more sustainable methods have been developed, such as using surfactant-mediated aqueous systems. lookchem.com

Besides simple alkylation, a wide range of other N-derivatization reactions can be performed. For instance, N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions. These advanced methods provide access to a diverse array of N-substituted benzimidazole derivatives with tailored electronic and steric properties.

Substituent Effects on Reaction Kinetics and Selectivity

The nature and position of substituents on the o-phenylenediamine and the carbonyl compound can have a profound impact on the kinetics and selectivity of the benzimidazole formation reaction. Electron-donating groups on the o-phenylenediamine ring generally accelerate the reaction by increasing the nucleophilicity of the amino groups. Conversely, electron-withdrawing groups can retard the reaction.

In the condensation with aldehydes, the electronic properties of the aldehyde substituent also play a crucial role in determining the product distribution. beilstein-journals.org For example, reactions with electron-rich aldehydes may favor the formation of 1,2-disubstituted benzimidazoles, while electron-deficient aldehydes might predominantly yield 2-monosubstituted products under certain conditions. beilstein-journals.org The choice of solvent can also be a determining factor in the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles. researchgate.netbohrium.com For instance, ruthenium-polyoxoniobate catalysts have shown solvent-dependent selectivity, favoring 2-substituted benzimidazoles in water and 1,2-disubstituted derivatives in aprotic solvents. researchgate.net Careful consideration of these substituent and solvent effects is therefore essential for achieving the desired product with high selectivity and yield.

The following table summarizes the general influence of substituents on the synthesis of benzimidazoles:

ReactantSubstituent TypeEffect on Reaction
o-PhenylenediamineElectron-donatingIncreases reaction rate
o-PhenylenediamineElectron-withdrawingDecreases reaction rate
AldehydeElectron-richMay favor 1,2-disubstitution
AldehydeElectron-withdrawingMay favor 2-monosubstitution

This table provides a generalized overview of substituent effects, and actual outcomes can be influenced by specific reaction conditions.

Regioselective Synthesis of Methylated Benzimidazole Derivatives

The synthesis of methylated benzimidazoles, such as this compound, requires precise control over the position of the methyl group on the benzimidazole core, a process known as regioselectivity. The location of this substituent is critical as it significantly influences the molecule's biological activity and physical properties. A primary and effective strategy to achieve the desired 7-methyl isomer is through the condensation of a specifically chosen ortho-phenylenediamine with a suitable carboxylic acid or aldehyde. To synthesize the 7-methyl derivative, 3-methyl-o-phenylenediamine is the required starting material. This precursor ensures the methyl group is positioned correctly in the final benzimidazole structure.

The reaction conditions are also pivotal in directing the outcome of the synthesis. For instance, the Phillips method, which involves heating the reactants in the presence of a concentrated mineral acid like hydrochloric acid, is a common approach for preparing a wide range of benzimidazoles. researchgate.net Alternative methods have been developed to improve yields and simplify procedures, such as using microwave irradiation, which can dramatically reduce reaction times and increase yields. organic-chemistry.org The choice of catalyst and solvent system is also crucial; various catalysts, including metal-based and metal-free options, have been explored to optimize the regioselectivity and efficiency of the cyclization reaction. nih.govnih.govmdpi.com For example, some modern approaches utilize catalysts like iodine or employ aqueous media to create more environmentally friendly and efficient synthetic routes. researchgate.net

Recent advancements have focused on developing highly regioselective N-methylation techniques that can furnish the sterically more hindered and less stable regioisomer, which is often a synthetic challenge. nih.govacs.org These methods operate under mild conditions and are compatible with a wide range of functional groups, offering versatile tools for synthesizing specific methylated benzimidazole derivatives. nih.govacs.org

Retrosynthetic Analysis for Complex Analogues of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. lkouniv.ac.in

For a molecule like this compound, the logical disconnection points are the bonds forming the heterocyclic rings. lkouniv.ac.inresearchgate.net

Benzimidazole Ring Disconnection : The most common retrosynthetic disconnection for the benzimidazole ring involves breaking the two C-N bonds of the imidazole portion. researchgate.net This approach leads back to two key precursors: an ortho-phenylenediamine and a carboxylic acid derivative. For the target molecule, this disconnection reveals 3-methyl-1,2-phenylenediamine and piperidine-4-carboxylic acid as the primary building blocks. This is a standard and widely used strategy for benzimidazole synthesis, often referred to as the Phillips condensation. researchgate.net

Piperidine (B6355638) Ring Disconnection : While the piperidine ring is often introduced as an intact precursor (piperidine-4-carboxylic acid), it can also be disconnected for the synthesis of more complex or substituted analogues. A C-N bond disconnection within the piperidine ring would lead to a linear amino-aldehyde or a related bifunctional compound, which would then need to be cyclized. This approach is more relevant when designing syntheses for novel piperidine derivatives that are not readily available.

The following table summarizes the primary disconnection strategies:

Heterocyclic RingBond(s) to DisconnectResulting Precursor Types
BenzimidazoleTwo C-N bonds in the imidazole ringortho-phenylenediamine and Carboxylic Acid Derivative
PiperidineOne C-N bondLinear Amino-aldehyde or Amino-ketone

Following the disconnection strategies, the principal precursor molecules for the synthesis of this compound are identified.

Benzimidazole Moiety Precursor : The key starting material to furnish the 7-methylbenzimidazole core is 3-methyl-1,2-phenylenediamine (also known as 3-methyl-ortho-phenylenediamine). The position of the methyl group on this diamine precursor directly dictates its final position on the benzimidazole ring.

Piperidine Moiety Precursor : The piperidine portion is introduced using piperidine-4-carboxylic acid or one of its activated derivatives, such as an ester or acid chloride. This ensures the correct connectivity at the C2 position of the benzimidazole.

For synthesizing more complex analogues, these precursors can be modified. For instance, to introduce different substituents on the benzene (B151609) ring, a differently substituted o-phenylenediamine would be used. Similarly, to add functionality to the piperidine ring, a substituted piperidine-4-carboxylic acid would be the chosen starting material.

For creating libraries of complex analogues of this compound, a convergent synthesis design is often superior to a linear approach. In a convergent synthesis, the main fragments of the target molecule—in this case, the methylated benzimidazole core and the functionalized piperidine ring—are synthesized independently. These fragments are then coupled together in the final stages of the synthesis.

This strategy offers several key advantages:

Flexibility : It allows for the rapid generation of a diverse range of analogues by mixing and matching different benzimidazole and piperidine fragments.

Purification : Intermediates are smaller and often easier to purify than the larger, more complex intermediates found in a linear synthesis.

Strategic Derivatization for Pharmacological Enhancement

Once the core scaffold of this compound is synthesized, its pharmacological properties can be fine-tuned through strategic derivatization. This involves adding various chemical groups to the molecule to improve its potency, selectivity, and pharmacokinetic profile. ijsrst.comnih.gov

Introducing additional heterocyclic and aromatic rings is a common and effective strategy for enhancing the pharmacological activity of benzimidazole derivatives. ijsrst.comgoogle.com These substituents can form beneficial interactions with biological targets, such as hydrogen bonds, π-stacking, and hydrophobic interactions.

Key positions on the this compound scaffold for derivatization include:

Piperidine Nitrogen (N-1' position) : This is a highly versatile position for modification. A wide variety of heterocyclic and aromatic groups can be attached here through reactions like acylation, sulfonation, or reductive amination. For example, attaching a substituted phenyl or a pyridine (B92270) ring can significantly alter the compound's properties.

Benzene Ring : While synthetically more challenging, substituents can also be introduced onto the benzene portion of the benzimidazole core to explore structure-activity relationships further.

The table below illustrates potential derivatization points and the types of substituents that can be introduced.

Position for DerivatizationType of ReactionExamples of Introduced SubstituentsPotential Pharmacological Impact
Piperidine NitrogenAcylation, Sulfonation, AlkylationBenzoyl, Pyridinyl, ThiophenylsulfonylModify solubility, target binding, and metabolic stability
Benzimidazole Nitrogen (N-1)Alkylation, ArylationBenzyl (B1604629), Phenyl, Heteroaryl groupsAlter steric profile and electronic properties

This strategic introduction of diverse chemical moieties allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the this compound scaffold and optimize it for a specific therapeutic target. researchgate.net

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug candidates can significantly impact their pharmacological profile, including potency, selectivity, and pharmacokinetics. For analogues of this compound, stereocenters can be introduced either on the piperidine ring or at the C2-position of the benzimidazole core. While specific stereoselective syntheses for the parent compound are not extensively detailed in the literature, several established methodologies for the asymmetric synthesis of substituted piperidines and benzimidazoles can be applied to generate chiral analogues.

One key strategy involves the enantioselective synthesis of the piperidine moiety, which can subsequently be condensed with a diamine to form the benzimidazole ring. Methods for creating chiral piperidines include the use of chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams. nih.govresearchgate.net These versatile intermediates allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Another approach is the kinetic resolution of racemic piperidines. For instance, N-Boc-2-aryl-4-methylenepiperidines can undergo kinetic resolution using a base like n-BuLi in conjunction with a chiral ligand such as sparteine, yielding highly enantioenriched products. whiterose.ac.uk Furthermore, asymmetric reduction of ketone precursors followed by ring-closing metathesis represents a viable pathway to chiral substituted piperidines. researchgate.net

Alternatively, chirality can be introduced directly at the benzimidazole core. A copper-hydride catalyzed approach has been developed for the asymmetric C2-allylation of benzimidazoles using 1,3-dienes as pronucleophiles. nih.gov This method allows for the creation of a stereogenic center at the C2-position with high enantioselectivity, offering a direct route to a different class of chiral analogues. nih.gov For compounds with existing chirality, chiral separation techniques, such as supercritical fluid chromatography (SFC) on amylose-based columns, can be employed to resolve enantiomers of benzimidazole derivatives. researchgate.net

Potential Strategies for Stereoselective Synthesis:

StrategyDescriptionKey Features
Chiral Auxiliary Use of phenylglycinol-derived oxazolopiperidone lactams to guide the stereocontrolled synthesis of the piperidine ring before its condensation to form the benzimidazole. nih.govresearchgate.netProvides access to enantiopure polysubstituted piperidines. researchgate.net
Kinetic Resolution Resolution of a racemic piperidine intermediate using a chiral base/ligand system to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. whiterose.ac.ukEffective for producing enantioenriched starting materials and products. whiterose.ac.uk
Asymmetric Catalysis Enantioselective functionalization of the benzimidazole core, such as CuH-catalyzed C2-allylation, to create a chiral center directly on the heterocyclic ring system. nih.govReverses the inherent selectivity toward N-functionalization to achieve C2-allylation. nih.gov
Chiral Resolution Separation of enantiomers from a racemic mixture using chromatographic techniques, such as SFC with a chiral stationary phase. researchgate.netApplicable post-synthesis for isolating specific stereoisomers.

Development of Hybrid Molecules (e.g., Benzimidazole-Triazole Conjugates)

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery to develop novel compounds with potentially enhanced affinity, selectivity, or a modified biological activity spectrum. The benzimidazole scaffold has been successfully conjugated with other heterocyclic systems, notably triazoles and pyrazoles, to create new chemical entities.

The synthesis of benzimidazole-1,2,4-triazole hybrids has been explored for various therapeutic applications. In one approach, a series of benzimidazole-1,2,4-triazole derivatives were synthesized and evaluated as potential antifungal agents. nih.govresearchgate.net The synthetic scheme involved coupling the benzimidazole core with a substituted triazole moiety, leading to a library of compounds. nih.gov Several of these hybrids demonstrated significant antifungal potential, with some showing higher activity than the standard drugs voriconazole (B182144) and fluconazole (B54011) against certain fungal strains. nih.govresearchgate.net

Similarly, benzimidazole-based 1,2,4-triazoles have been designed and synthesized as potential anticancer agents. These hybrid molecules are characterized and tested for their efficacy against various cancer cell lines, demonstrating the versatility of this derivatization strategy. Another related class of hybrid molecules involves the conjugation of benzimidazole with pyrazole (B372694). A multi-step synthetic strategy has been employed to produce benzimidazole-tethered pyrazoles, where a Knoevenagel condensation between pyrazole-based carbaldehydes and benzimidazolyl acetonitrile serves as a key step. nih.gov

Examples of Synthesized Benzimidazole Hybrid Molecules:

Hybrid ClassExample Compound SeriesSynthetic Strategy HighlightPotential ApplicationReference
Benzimidazole-1,2,4-Triazole Derivatives 6a-6lCoupling of benzimidazole and triazole pharmacophores.Antifungal nih.govresearchgate.net
Benzimidazole-1,2,4-Triazole Hybrids 5b, 5g, 5d, 5iDesign and synthesis of a novel series of linked heterocycles.Anticancer
Benzimidazole-Pyrazole Derivatives 6a-6jKnoevenagel condensation of pyrazole carbaldehydes with benzimidazolyl acetonitrile.Anti-inflammatory, Anticancer nih.gov

These derivatization strategies underscore the chemical tractability and therapeutic potential of the benzimidazole scaffold. By employing advanced synthetic methods to create chiral analogues and hybrid molecules, researchers can systematically investigate the structure-activity relationships and develop compounds with optimized pharmacological properties.

Computational and Theoretical Chemistry Investigations of 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These ab initio and Density Functional Theory (DFT) methods solve approximate solutions to the Schrödinger equation, providing a deep understanding of molecular orbitals and electron distribution. rsc.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By calculating the ground-state equilibrium geometry, DFT provides crucial data on bond lengths, bond angles, and dihedral angles. nih.gov

For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-31+G(d,p), are used to establish the foundational structural parameters. nih.govmdpi.com The optimized geometry is the starting point for all other computational analyses. For 7-Methyl-2-piperidin-4-yl-1H-benzimidazole, DFT would reveal a planar benzimidazole ring system fused to a non-planar piperidine (B6355638) ring. The methyl group at the 7-position would introduce minor steric and electronic effects on the benzimidazole core. The accuracy of these theoretical calculations is often validated by comparing computed values with experimental data from X-ray crystallography when available. nih.gov

Table 1: Illustrative Data from DFT Geometry Optimization

ParameterDescriptionTypical Focus for Benzimidazole Derivatives
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.C=N and C-N bonds within the imidazole (B134444) ring; C-C bonds in the fused benzene (B151609) ring.
Bond Angles The angle formed between three atoms across at least two bonds.Angles defining the planarity of the benzimidazole core and the chair conformation of the piperidine ring.
Dihedral Angles The angle between two intersecting planes, crucial for defining molecular conformation.The twist angle between the benzimidazole and piperidine moieties.
Total Energy The calculated total electronic energy of the molecule in its optimized state.Used to compare the relative stability of different conformers or isomers.

This table is illustrative of the data types obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are critical in determining a molecule's reactivity and electronic properties. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of chemical stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can readily participate in charge-transfer interactions. researchgate.net In studies of benzimidazole derivatives, the HOMO-LUMO gap is analyzed to understand the potential for intramolecular charge transfer, which influences properties like nonlinear optical (NLO) activity and biological interactions. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring, while the LUMO would also be distributed across this aromatic system.

Table 2: Key Parameters from HOMO-LUMO Analysis

ParameterSymbolDescriptionImplication
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital.Related to the molecule's ability to donate electrons.
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital.Related to the molecule's ability to accept electrons.
Energy Gap ΔE = ELUMO - EHOMOThe energy difference between the LUMO and HOMO.Indicates chemical reactivity, kinetic stability, and polarizability.

This table presents the primary parameters derived from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species and to identify regions of electrophilic and nucleophilic reactivity. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas are often associated with electronegative atoms like nitrogen or oxygen. researchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, commonly found around hydrogen atoms. researchgate.net In benzimidazole and its derivatives, MEP analysis consistently shows the most negative potential localized around the nitrogen atoms of the imidazole ring, highlighting these as key sites for hydrogen bonding and metal coordination. rsc.orgmdpi.com For this compound, the MEP map would show a significant negative potential around the two nitrogen atoms of the benzimidazole core and a lesser negative potential around the nitrogen of the piperidine ring.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD is particularly valuable for studying complex biological systems, such as the interaction between a small molecule ligand and a protein receptor. nih.gov

Molecular dynamics simulations are used to model the physical movements of atoms and molecules. In drug discovery, MD is a critical tool for evaluating the stability of a ligand within the binding site of a protein. researchgate.net The simulation tracks the trajectory of the protein-ligand complex over a period, allowing for the analysis of its conformational stability and the specific intermolecular interactions that maintain the bound state.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the protein or ligand backbone atoms from their initial position, with lower, stable RMSD values indicating that the complex has reached equilibrium and remains stable. The RMSF analyzes the fluctuation of individual amino acid residues, identifying which parts of the protein are flexible and which are rigid upon ligand binding. Such simulations have been successfully applied to benzimidazole derivatives to understand their binding modes with therapeutic targets like enzymes or receptors. nih.govresearchgate.net

Table 3: Common Outputs from Molecular Dynamics Simulations of Ligand-Protein Complexes

ParameterAbbreviationDescription
Root Mean Square Deviation RMSDMeasures the conformational stability of the protein-ligand complex over time.
Root Mean Square Fluctuation RMSFIndicates the flexibility of individual amino acid residues in the protein.
Hydrogen Bond Analysis H-bondsTracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity.
Binding Free Energy ΔGbindA calculated value that estimates the strength of the ligand-protein interaction.

This table summarizes typical data generated during MD simulations to assess ligand binding.

Computational methods are also employed to study the adsorption of molecules onto surfaces, a process relevant in materials science and corrosion inhibition. Benzimidazole derivatives are known to be effective corrosion inhibitors, and theoretical studies can explain the mechanism behind this property.

DFT calculations can determine the electronic properties that govern adsorption, such as the HOMO-LUMO gap and charge distribution (from MEP analysis). These parameters help predict whether the molecule will adsorb onto a surface via physical (physisorption) or chemical (chemisorption) interactions. MD simulations can then model the dynamic process of adsorption, showing the preferred orientation of the molecule on the surface and the nature of the intermolecular forces involved. For this compound, it is expected that the planar, electron-rich benzimidazole ring would adsorb flat onto a metal surface, facilitating the formation of a protective layer through interactions involving the π-electrons of the aromatic system and the lone pair electrons of the nitrogen atoms.

Theoretical Prediction of Molecular Interactions and Pharmacokinetic Parameters

Theoretical and computational methods are instrumental in modern drug discovery. They allow for the simulation of complex biological processes and the prediction of a molecule's properties, thereby guiding the synthesis and development of new therapeutic agents. For compounds like this compound, these predictive studies focus on how the molecule interacts with its biological targets and how it is likely to behave within a biological system.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a protein or enzyme. researchgate.netijper.in This method calculates a "docking score," typically expressed in terms of binding energy (e.g., kcal/mol), where a lower energy value suggests a more stable and favorable interaction. gjpb.deresearchgate.net

For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity. For instance, various benzimidazole derivatives have been evaluated as potential anti-inflammatory agents by docking them against cyclooxygenase (COX) enzymes. ijper.inplantarchives.org These studies reveal that the benzimidazole core can form crucial interactions within the active site of the enzyme.

Key interactions often include hydrogen bonds, pi-pi stacking, and pi-cation interactions with specific amino acid residues. gjpb.deplantarchives.org For example, studies on similar benzimidazole derivatives targeting COX-2 have shown interactions with residues like Tyr385, Trp387, and Arg120. plantarchives.org One study identified a 2-fluorophenyl benzimidazole analogue with a strong binding energy of -11.34 kcal/mol, forming interactions with multiple residues including HIS:207, HIS:386, and LEU:390. ijper.in The selectivity for a specific target (e.g., COX-2 over COX-1) can also be predicted by comparing the binding affinities across different protein structures. semanticscholar.org

The results from these computational assessments are critical for structure-activity relationship (SAR) studies, guiding the modification of the molecular structure to enhance binding affinity and selectivity for the desired biological target. nih.gov

Table 1: Representative In Silico Binding Affinities of Benzimidazole Analogues This table presents data from various computational studies on benzimidazole analogues, illustrating their binding affinities against different biological targets.

Compound Class Target Protein Docking Score / Binding Energy (kcal/mol) Key Interacting Residues
Benzimidazole-Oxothiazolidine Derivatives M. tuberculosis transcription inhibitor (3Q3S) -7.576 to -5.038 ASN 179
Fluorinated Benzimidazole Derivatives FtsZ Protein (2q1y) -9.0 Asn41, Thr42, Gly69, Ala70
2-Substituted Benzimidazole Derivatives Cyclooxygenase-2 (COX-2) -9.122 Tyr385, Trp387, Arg120

Beyond target binding, a successful drug must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials. mdpi.comisca.me

Computational models can predict a range of physicochemical and pharmacokinetic parameters for benzimidazole derivatives. nih.gov These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. plantarchives.org Studies on various benzimidazole-piperidine and related structures indicate that they generally possess properties within the acceptable ranges for oral bioavailability. isca.meresearchgate.net

Predictions for compounds structurally related to this compound suggest good intestinal absorption and the potential to penetrate the blood-brain barrier (BBB). isca.meresearchgate.net Furthermore, in silico models can forecast interactions with metabolic enzymes, such as the cytochrome P450 family, and predict whether the compound is likely to be a substrate for efflux pumps like P-glycoprotein (P-gp), which can impact its concentration and persistence within cells. researchgate.net

Table 2: Predicted ADME Properties for Representative Benzimidazole Analogues This table summarizes computationally predicted ADME and physicochemical properties for various classes of benzimidazole derivatives, based on established in silico models.

Property Predicted Value/Characteristic Significance
Lipinski's Rule of Five Generally compliant Indicates good potential for oral bioavailability.
Gastrointestinal (GI) Absorption High Suggests the compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability Predicted to be penetrant for some analogues Indicates potential for activity in the central nervous system.
Cytochrome P450 (CYP) Inhibition Variable; some analogues predicted as inhibitors Forecasts potential for drug-drug interactions.
P-glycoprotein (P-gp) Substrate Some analogues predicted as substrates Affects cellular efflux and bioavailability.

To gain a deeper understanding of molecular stability and reactivity, advanced computational methods like Non-Covalent Interaction (NCI) and Natural Bond Order (NBO) analyses are employed. These quantum chemistry techniques provide detailed electronic-level insights.

NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a single molecule or between multiple molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular recognition and ligand binding. researchgate.net The analysis is often performed using the Reduced Density Gradient (RDG), which plots the gradient of the electron density to identify regions of non-covalent interactions. nih.gov For a compound like this compound, NCI analysis can map the specific areas of the molecule involved in stabilizing interactions within a protein's binding pocket, providing a more nuanced view than docking scores alone. nih.gov

Advanced Spectroscopic and Structural Characterization of 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete map of the proton and carbon environments and their interconnections can be established.

The ¹H and ¹³C NMR spectra of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole provide distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the local electronic environment, providing critical information about the different parts of the molecule: the substituted benzimidazole (B57391) core and the piperidine (B6355638) ring.

Proton (¹H) NMR: The ¹H spectrum can be divided into several regions. The aromatic region typically shows signals for the three protons on the benzene (B151609) ring. The presence of the electron-donating methyl group at the C7 position influences the chemical shifts of the adjacent protons. The piperidine ring protons appear in the aliphatic region, with their chemical shifts and multiplicities determined by their axial or equatorial positions in the dominant chair conformation. The N-H proton of the benzimidazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. nih.gov

Carbon-13 (¹³C) NMR: The ¹³C spectrum provides a signal for each unique carbon atom. The benzimidazole carbons resonate in the aromatic region, with the C2 carbon, bonded to two nitrogen atoms, appearing significantly downfield. mdpi.com The methyl carbon provides a characteristic signal in the upfield aliphatic region. The carbons of the piperidine ring appear at distinct shifts corresponding to the C4' methine and the C2'/C6' and C3'/C5' methylene (B1212753) groups. Due to the rapid proton exchange between the two nitrogen atoms (tautomerism), the signals for C4/C7 and C5/C6 in similar N-unsubstituted benzimidazoles can sometimes appear averaged unless the exchange is slowed. nih.govbeilstein-journals.org

The following tables provide representative chemical shift assignments based on data from structurally related benzimidazole and piperidine derivatives. rsc.orgrsc.org

Table 1: Representative ¹H NMR Chemical Shift Assignments

Proton AssignmentMultiplicityRepresentative Chemical Shift (δ, ppm)
Benzimidazole N-Hbr s12.1 - 12.5
Aromatic H (H4, H5, H6)m7.0 - 7.6
Piperidine C4'-Hm3.0 - 3.3
Piperidine C2'/C6'-H (eq)m3.1 - 3.4
Piperidine C2'/C6'-H (ax)m2.7 - 3.0
Benzimidazole C7-CH₃s2.4 - 2.6
Piperidine C3'/C5'-H (eq)m2.0 - 2.2
Piperidine C3'/C5'-H (ax)m1.8 - 2.0

Abbreviations: s = singlet, br s = broad singlet, m = multiplet, eq = equatorial, ax = axial.

Table 2: Representative ¹³C NMR Chemical Shift Assignments

Carbon AssignmentRepresentative Chemical Shift (δ, ppm)
Benzimidazole C2152 - 156
Benzimidazole C3a/C7a135 - 143
Benzimidazole C4/C5/C6/C7110 - 130
Piperidine C2'/C6'45 - 50
Piperidine C3'/C5'30 - 35
Piperidine C4'34 - 38
Benzimidazole C7-CH₃15 - 20

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional techniques are employed. Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. oxinst.com

For this compound, a COSY spectrum would reveal key correlations:

Piperidine Ring: A clear network of cross-peaks would confirm the connectivity within the piperidine ring. The C4'-H proton would show correlations to the protons at the C3' and C5' positions. In turn, the C3'/C5' protons would show correlations to the C2'/C6' protons, establishing the complete spin system of the piperidine ring.

Benzimidazole Ring: Cross-peaks would be observed between adjacent aromatic protons (e.g., H4 with H5, and H5 with H6), confirming their relative positions on the benzene moiety.

Inter-ring Connectivity: No COSY correlations would be expected between the protons of the benzimidazole ring and the piperidine ring, as they are separated by more than three bonds, confirming the two distinct structural units.

NMR data provides valuable information regarding the three-dimensional structure and preferred conformation of the molecule in solution.

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The orientation of the benzimidazole substituent at the C4' position (either axial or equatorial) can be inferred from the coupling constants (³J-values) of the C4'-H proton with the adjacent methylene protons. A larger coupling constant is typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions. researchgate.net The thermodynamically more stable conformation would feature the bulky benzimidazole group in the equatorial position.

Rotational Isomers: The single bond connecting the C2 of the benzimidazole and C4' of the piperidine allows for rotation. Nuclear Overhauser Effect (NOE) experiments can be used to probe the spatial proximity between protons on the benzimidazole ring and those on the piperidine ring, providing insight into the preferred rotational conformation (rotamer) around this C-C bond.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₃H₁₇N₃. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The precise measurement of this ion's m/z value can unequivocally confirm the molecular formula.

Table 3: Calculated Exact Mass for HRMS Analysis

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]C₁₃H₁₇N₃215.1422
[M+H]⁺C₁₃H₁₈N₃⁺216.1495

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of benzimidazole derivatives often involves characteristic losses from the heterocyclic core, while piperidine-containing structures show typical ring cleavages. researchgate.netnih.govjournalijdr.com

Plausible fragmentation pathways for the [M+H]⁺ ion of this compound include:

Cleavage of the Piperidine Ring: A common pathway involves the opening of the piperidine ring, often initiated by cleavage alpha to the nitrogen atom.

Loss from the Benzimidazole Core: The benzimidazole ring can undergo fragmentation, notably through the sequential loss of neutral hydrogen cyanide (HCN) molecules, a characteristic pathway for this heterocyclic system. researchgate.net

Fission of the C2-C4' Bond: The bond connecting the two ring systems can cleave, leading to ions corresponding to the isolated protonated 7-methylbenzimidazole moiety or the piperidine fragment.

Table 4: Plausible Product Ions in the MS/MS Spectrum

m/z (Proposed)Proposed FormulaDescription of Loss/Fragment
188.09C₁₂H₁₂N₂⁺Loss of ethenamine (C₂H₅N) from piperidine ring
132.08C₈H₁₀N₂⁺Fragment corresponding to protonated 7-methyl-1H-benzimidazole
85.09C₅H₁₁N⁺Fragment corresponding to protonated 4-vinylpiperidine

This detailed analysis of fragmentation patterns not only confirms the presence of the key structural motifs but also helps in distinguishing it from other isomers.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules in the solid state. For this compound, this technique elucidates the precise atomic arrangement, bond lengths, bond angles, and the nature of intermolecular forces that govern its crystal lattice.

Determination of Absolute Configuration and Crystal Packing

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, the determination of absolute configuration, a concept relevant only to chiral molecules, is not applicable in this case. researchgate.netthieme-connect.de

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds are the most significant directional intermolecular interactions in the crystal structure of this compound, playing a pivotal role in defining the supramolecular architecture. The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and acceptors (the lone pair on the sp2-hybridized nitrogen atom). researchgate.net

This dual functionality typically leads to the formation of robust hydrogen-bonded chains or networks. The most common motif observed in N-unsubstituted benzimidazole derivatives is a strong N-H···N hydrogen bond, which links molecules into infinite chains or tapes. researchgate.netmdpi.com Additionally, the piperidine ring's nitrogen atom, although generally a weaker acceptor, could potentially participate in weaker C-H···N interactions. rsc.orgnih.gov Other significant intermolecular forces include C-H···π interactions, where hydrogen atoms from the piperidine or methyl groups interact with the electron cloud of the benzimidazole ring system. rsc.orgnih.gov These varied interactions, from strong hydrogen bonds to weaker van der Waals forces, collectively stabilize the crystal lattice. mdpi.com

Interaction TypeDonorAcceptorTypical Motif
Strong Hydrogen BondBenzimidazole N-HBenzimidazole NInfinite chains or tapes
Weak Hydrogen BondAliphatic C-H (Piperidine)Benzimidazole NCrystal packing stabilization
π-StackingBenzimidazole RingBenzimidazole RingFace-to-face or offset stacking
C-H···π InteractionAliphatic C-H (Methyl/Piperidine)Benzimidazole RingFurther lattice stabilization

Resolution of Structural Discrepancies (e.g., Twinning, Disorder)

During X-ray crystallographic analysis, structural discrepancies such as twinning or disorder can complicate the structure solution and refinement process. Twinning occurs when two or more separate crystal lattices are intergrown in a symmetrical manner. Disorder refers to a situation where a molecule or a part of it occupies multiple positions within the crystal lattice. nih.gov

For a molecule like this compound, the flexible piperidine ring is susceptible to conformational disorder, where it may adopt multiple conformations (e.g., chair, boat) within the same crystal structure. researchgate.net Similarly, if the molecule crystallizes with solvent, the solvent molecules may exhibit positional disorder. Advanced crystallographic software and refinement techniques are required to model these phenomena accurately, often involving the assignment of partial occupancies to the disordered atoms to achieve a chemically sensible and crystallographically sound structural model. doi.org

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are essential for characterizing the functional groups and electronic properties of a molecule. Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions between molecular orbitals.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. nih.govsemanticscholar.org

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The benzimidazole N-H group gives rise to a characteristic broad absorption band in the region of 3200-3400 cm⁻¹. nih.govorientjchem.org This broadening is often indicative of hydrogen bonding in the solid state.

C-H Stretch: Aromatic C-H stretching vibrations from the benzimidazole ring typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and piperidine groups are observed in the 2850-2960 cm⁻¹ region. rsc.org

C=N and C=C Stretch: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the benzene ring result in a series of sharp absorption bands in the 1450-1620 cm⁻¹ range. nih.gov These bands are characteristic of the benzimidazole core structure.

C-N Stretch: The C-N stretching vibrations, involving the bonds within the piperidine and benzimidazole rings, are typically found in the 1200-1350 cm⁻¹ region.

C-H Bend: Out-of-plane C-H bending vibrations of the substituted benzene ring give rise to strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Benzimidazole N-HStretching3200 - 3400 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Methyl, Piperidine)Stretching2850 - 2960
C=N / C=C (Aromatic)Stretching1450 - 1620
C-NStretching1200 - 1350
Aromatic C-HOut-of-plane Bending700 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole system constitutes the primary chromophore in this compound, responsible for its absorption of UV radiation. semanticscholar.org

The UV-Vis spectrum of benzimidazole derivatives typically displays two main absorption bands. researchgate.net

An intense absorption band is generally observed at lower wavelengths (around 240-250 nm), which is attributed to a π→π* electronic transition within the conjugated benzene ring system.

A second, often broader, band appears at higher wavelengths (around 270-290 nm). This band is also assigned to a π→π* transition but is more characteristic of the entire conjugated benzimidazole system. semanticscholar.org

The specific positions (λmax) and intensities of these bands can be influenced by the substituents on the benzimidazole core. The methyl and piperidinyl groups are auxochromes that can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted benzimidazole parent compound.

Transition TypeChromophoreExpected λmax Range (nm)
π→πBenzene Ring~240 - 250
π→πBenzimidazole System~270 - 290

Mechanistic Elucidation of Chemical Transformations Involving 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole

Detailed Reaction Mechanisms for Benzimidazole (B57391) Ring Formation

The construction of the benzimidazole core of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. ijariie.comresearchgate.net The Phillips condensation reaction is a widely utilized and classic method for this transformation, involving the reaction of an ortho-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. adichemistry.comcolab.ws For the synthesis of this compound, the specific reactants are 3,4-diaminotoluene (B134574) and piperidine-4-carboxylic acid.

The mechanism of the Phillips reaction proceeds through several key steps:

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, such as hydrochloric acid (HCl), the carbonyl oxygen of piperidine-4-carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Initial Nucleophilic Attack: One of the amino groups of 3,4-diaminotoluene, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Formation of N-Acyl Intermediate: The tetrahedral intermediate is unstable and collapses, eliminating a molecule of water to form an N-acylated o-phenylenediamine intermediate, specifically N-(4-amino-2-methylphenyl)piperidine-4-carboxamide. adichemistry.com

Intramolecular Cyclization: The remaining free amino group on the benzene (B151609) ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the amide group. This step is often the rate-determining step and is facilitated by heating.

Dehydration: The resulting cyclic intermediate undergoes dehydration, eliminating a second molecule of water, to form the stable, aromatic imidazole (B134444) ring. This final step yields the this compound product.

Table 1: Overview of Benzimidazole Synthesis Methods This table is interactive. You can sort and filter the data.

Method Reactants Conditions Key Mechanistic Feature Reference
Phillips Condensation o-phenylenediamine, Carboxylic Acid Acid catalyst (e.g., HCl), Heat Acylation followed by intramolecular cyclization and dehydration adichemistry.com, colab.ws, researchgate.net
Weidenhagen Reaction o-phenylenediamine, Aldehyde Oxidative conditions Formation of a Schiff base intermediate followed by cyclization and oxidation researchgate.net
Reaction with Orthoesters o-phenylenediamine, Orthoester Lewis acid catalyst (e.g., ZrCl4) Formation of an imidate intermediate followed by cyclization ijariie.com, researchgate.net

| From 2-Nitroanilines | 2-Nitroaniline derivative, Formic Acid | Reducing agent (e.g., Fe powder) | Reduction of nitro group to amine, followed by cyclization with the C1 source | organic-chemistry.org |

Mechanistic Pathways of N-Alkylation and Acylation Reactions

The benzimidazole ring of this compound contains a secondary amine (N-H) in the imidazole moiety, which can undergo N-alkylation and N-acylation reactions. Due to tautomerism, the hydrogen atom can be located on either nitrogen (N-1 or N-3). In the case of asymmetrically substituted benzimidazoles like this compound, this can lead to the formation of two regioisomeric products (alkylation at N-1 or N-3), although steric or electronic factors can favor one over the other.

N-Alkylation Mechanism: The N-alkylation of benzimidazoles generally proceeds via a nucleophilic substitution reaction. researchgate.net The mechanism involves two primary steps:

Deprotonation: The benzimidazole N-H is weakly acidic and can be deprotonated by a suitable base to form a benzimidazolate anion. This anion is a more potent nucleophile than the neutral benzimidazole. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). researchgate.net

Nucleophilic Attack: The resulting benzimidazolate anion attacks an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or dimethyl sulfate. researchgate.net This is typically an SN2 reaction, where the anion displaces the leaving group on the alkylating agent, forming a new N-C bond.

The choice of solvent and base can influence the reaction rate and yield. lookchem.com For instance, the use of sodium dodecyl sulphate (SDS) in an aqueous alkaline system has been developed as a sustainable method that can enhance reaction rates by mitigating solubility issues. researchgate.netlookchem.com Under certain conditions, such as with an excess of a reactive alkyl halide at elevated temperatures, N-alkylation can induce the opening of the imidazole ring. lookchem.com

N-Acylation Mechanism: N-acylation follows a similar mechanistic pathway, known as nucleophilic acyl substitution.

Nucleophilic Attack: The nitrogen atom of the imidazole ring attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or acid anhydride).

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Leaving Group: This intermediate collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., chloride ion), resulting in the N-acylated benzimidazole.

Table 2: Reagents for N-Alkylation of Benzimidazoles This table is interactive. You can sort and filter the data.

Reagent Type Examples Base Often Used Reference
Alkyl Halides Methyl iodide, Benzyl bromide, Ethyl bromide NaH, K2CO3, Cs2CO3 researchgate.net
Sulfates Dimethyl sulfate, Diethyl sulfate K2CO3, NaOH researchgate.net
MBH Alcohols/Acetates Morita–Baylis–Hillman adducts None (direct substitution) or DABCO beilstein-journals.org

| Ketonic Mannich Bases | 3-(Dimethylamino)-1-phenylpropan-1-one | None (transamination) | researchgate.net |

Elucidation of Catalyst-Mediated Reaction Mechanisms

Catalysts play a crucial role in the synthesis of the benzimidazole ring, enabling milder reaction conditions, shorter reaction times, and higher yields.

Acid Catalysis in Ring Formation: As detailed in section 5.1, Brønsted acids like HCl are fundamental to the Phillips condensation. researchgate.netadichemistry.com The acid protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack. It also facilitates the two dehydration steps required to form the aromatic ring.

Lewis acids are also highly effective catalysts for benzimidazole synthesis, particularly when condensing o-phenylenediamines with orthoesters. ijariie.comresearchgate.net Catalysts such as Zirconium tetrachloride (ZrCl4), Tin(IV) chloride (SnCl4), and Titanium tetrachloride (TiCl4) have demonstrated high catalytic activity. researchgate.net The mechanism involves the Lewis acid coordinating to a leaving group of the orthoester, promoting the formation of a highly electrophilic intermediate that is readily attacked by the o-phenylenediamine. This is followed by cyclization and elimination to yield the benzimidazole.

Metal Catalyst Mechanisms: Transition metal catalysts are also employed in benzimidazole synthesis. Copper(I)-catalyzed intramolecular Ullmann N-arylation represents a different approach to forming the benzimidazole ring system from a pre-functionalized precursor. rsc.org Although the precise intermediates and the role of ancillary ligands are still under investigation, the proposed mechanism generally involves the oxidative addition of an aryl halide to a Cu(I) species, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org

Table 3: Catalysts in Benzimidazole Synthesis This table is interactive. You can sort and filter the data.

Catalyst Type Examples Reaction Type Role of Catalyst Reference
Brønsted Acid HCl, Acetic Acid Condensation Activates carbonyl, facilitates dehydration researchgate.net
Lewis Acid ZrCl4, SnCl4·5H2O, TiCl4 Condensation Activates orthoester/carboxylic acid researchgate.net
Organocatalyst L-Proline Condensation Activates reactants via iminium/enamine intermediates ijrar.org
Transition Metal Copper(I) complexes Intramolecular N-arylation Catalyzes C-N bond formation rsc.org

| Heterogeneous | Alumina, Silica gel, Zeolite HY | Condensation | Provides acidic sites, acts as solid support | ijariie.com, researchgate.net |

Stereochemical Control Mechanisms in Asymmetric Synthesis

While this compound itself is not chiral, stereochemical considerations are paramount when synthesizing derivatives with stereocenters or when using benzimidazole scaffolds in asymmetric catalysis.

Substrate-Controlled Synthesis: Stereochemical control can be achieved by using enantiomerically pure starting materials. For instance, if a chiral carboxylic acid is used in the Phillips condensation with 3,4-diaminotoluene, the resulting benzimidazole will be chiral, with the stereochemistry dictated by the starting material. This is a substrate-controlled mechanism where the existing chirality directs the formation of subsequent stereocenters.

Catalyst-Controlled Synthesis: Asymmetric catalysis provides a more versatile route to enantiomerically enriched benzimidazoles. This involves using a chiral catalyst to control the stereochemical outcome of a reaction that creates a new stereocenter. For example, chiral benzimidazole-derived phosphoric acids have been developed as effective Brønsted acid catalysts for asymmetric reactions. researchgate.net These catalysts create a chiral environment around the reactants, favoring one transition state over its diastereomeric counterpart, thus leading to an excess of one enantiomer in the product.

Conformational Stereochemistry: Beyond chirality, stereochemistry also encompasses the spatial arrangement of atoms, including conformational isomers (conformers). In flexible derivatives, such as N-acylhydrazones of benzimidazoles, different conformers can exist due to restricted rotation around single bonds, such as the amide C-N bond. researchgate.netfigshare.com These conformers, often designated as synperiplanar and antiperiplanar, can coexist in solution and may be identified and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The relative stability of these conformers can be influenced by steric hindrance, hydrogen bonding, and solvent effects, which are important considerations in drug design and molecular recognition.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole Analogues

Impact of Substituents on the Benzimidazole (B57391) Ring and Piperidine (B6355638) Moiety

The strategic placement of substituents on both the benzimidazole core and the piperidine moiety is crucial for modulating the pharmacological profile of this class of compounds. Research has demonstrated that minor structural modifications can lead to significant changes in target binding, efficacy, and pharmacokinetic properties.

Positional Effects of Methyl Substitution on the Benzimidazole Core

The position of the methyl group on the benzimidazole scaffold significantly influences biological activity. While the 7-methyl substitution is a defining feature of the parent compound, studies on related benzimidazoles indicate that the substitution pattern across the benzene (B151609) ring is a critical determinant of potency. For certain biological targets, such as anthelmintics, it has been observed that the 1-, 4-, and 7-positions of the benzimidazole ring should remain unsubstituted for optimal activity. chemijournal.com

Conversely, for other activities, substitutions at the C5 and C6 positions have been shown to greatly influence the compound's effects. nih.gov For instance, in a series of anti-inflammatory benzimidazoles, a methyl group at the C5 position showed only moderate inhibitory action. nih.gov The introduction of methyl and methoxy (B1213986) groups into the benzene ring of dabigatran, a drug with a benzimidazole core, was found to enhance its activity and bioavailability. researchgate.net These findings underscore that the optimal position for methyl substitution is highly dependent on the specific biological target and the desired therapeutic outcome.

Table 1: Effect of Benzimidazole Core Substitution on Biological Activity

Position of Substitution Observed Effect Target/Activity
N1 Substitution generally leads to a loss of activity. chemijournal.comnih.gov Anthelmintic, General Chemotherapeutic
C2 A key position for attaching other moieties (like piperidine) that influence activity. nih.govresearchgate.net Various
C4 & C7 Often preferred to be unsubstituted for certain activities. chemijournal.com Anthelmintic

Influence of Piperidine Ring Substitutions on Target Binding

Modifications to the piperidine ring, which is attached at the C2 position of the benzimidazole, are pivotal for fine-tuning target interactions. The piperidine moiety often serves as a key linker or pharmacophoric element, and its substitution pattern can directly impact binding affinity and selectivity.

In the development of renin inhibitors, for example, the optimization of 3,5-disubstituted piperidine rings within benzimidazole derivatives was critical for improving the pharmacokinetic profile while maintaining potent inhibitory activity. nih.gov Similarly, structure-activity relationship studies on histamine (B1213489) H3 antagonists led to the identification of potent compounds by optimizing substituents on a piperidinylcarbonyl-piperidine scaffold attached to a benzimidazole core. nih.gov Research into novel anti-inflammatory agents based on the 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure also demonstrated that modifications on the piperidine nitrogen significantly altered inhibitory activity against NO and TNF-α production. nih.gov These studies highlight that the piperidine ring is not merely a structural linker but an active participant in molecular recognition at the target site.

Role of Bridging Linkers and Heterocyclic Conjugation

The introduction of conformational constraints through bridging linkers or the conjugation of additional heterocyclic systems represents an advanced design strategy to enhance affinity and modulate physicochemical properties.

Creating bridged piperidine analogues, such as 2-azanorbornane derivatives, can increase the rigidity of the molecule. nih.gov This rigidity can lock the molecule into a more favorable conformation for receptor binding, potentially increasing potency. nih.gov Furthermore, bridged systems can enhance drug-like properties by increasing the molecule's three-dimensionality (sp³ character) and sometimes lowering lipophilicity. nih.gov

Conjugating other heterocyclic rings to the benzimidazole-piperidine scaffold can also yield compounds with novel or improved activities. For instance, creating hybrid molecules that incorporate a piperazine (B1678402) moiety has been explored to design potent urease inhibitors, leveraging the known activity of both the benzimidazole and piperazine scaffolds. nih.gov The reaction of 2-chloro-1H-benzo[d]imidazole with various amines to attach other heterocyclic systems, like pyridine (B92270), is a common strategy to explore new chemical space and identify compounds with enhanced biological profiles. derpharmachemica.com

Rational Design Strategies for Enhanced Biological Potency and Selectivity

Building upon SAR studies, rational design strategies employ computational and physicochemical principles to guide the synthesis of analogues with superior biological profiles. These approaches aim to optimize molecular interactions with the target receptor while improving drug-like properties.

Lipophilicity and Polarity Optimization for Receptor Interactions

The balance between lipophilicity and polarity is a cornerstone of drug design, profoundly affecting a molecule's solubility, permeability, and binding affinity. For benzimidazole-piperidine analogues, optimizing these properties is crucial for effective receptor interaction.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and other ligand-based design techniques are powerful computational tools for rational drug discovery. dovepress.com These methods identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new, more potent molecules.

For a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR), a common pharmacophore hypothesis, HHHRR (three hydrophobic features and two aromatic rings), was generated. researchgate.net This model, which successfully predicted the activity of test compounds, provides a virtual blueprint for designing new FXR agonists. researchgate.net Such models help researchers understand the key interactions between the ligand and the receptor's active site. researchgate.net

Quantitative structure-activity relationship (QSAR) studies, a form of ligand-based design, have been successfully applied to compounds structurally related to 7-Methyl-2-piperidin-4-yl-1H-benzimidazole. A QSAR study of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as PARP inhibitors developed a highly predictive model based on specific molecular descriptors. nih.gov This model can be used to estimate the inhibitory activity of newly designed molecules before they are synthesized, streamlining the discovery process and focusing resources on the most promising candidates. nih.gov

Stereochemical Requirements for Receptor Recognition and Signal Transduction

The precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant in the interaction between a ligand and its receptor. For analogues of this compound, which are designed to interact with G-protein coupled receptors (GPCRs), the stereochemical configuration dictates the molecule's ability to bind to the receptor's active site and to initiate a downstream signaling cascade. While specific research on the stereochemical requirements of this compound is not extensively available in the public domain, the principles governing receptor recognition and signal transduction for other GPCR ligands, particularly those targeting opioid receptors, provide a framework for understanding its potential stereospecific interactions.

It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their potency and efficacy. nih.gov This is because biological macromolecules, such as receptors, are themselves chiral and will interact differently with the enantiomers of a chiral ligand. For GPCRs, these differential interactions can lead to one stereoisomer (the eutomer) having significantly higher affinity and/or activity than the other (the distomer). nih.gov

The subtle structural differences between stereoisomers can be sufficient to alter the ligand-induced conformation of the receptor. nih.gov This, in turn, can influence which intracellular signaling pathways are activated, a phenomenon known as functional selectivity or biased agonism. nih.govresearchgate.net For instance, different stereoisomers may stabilize distinct receptor conformations that preferentially couple to certain G-proteins (e.g., Gs vs. Gi) or to β-arrestin pathways. nih.govfrontiersin.org The activation of G-protein pathways is often associated with the desired therapeutic effects of a drug, while β-arrestin recruitment can be linked to adverse effects and receptor desensitization. frontiersin.orgnih.gov

In the context of ligands containing a piperidine ring, a common feature in many neurologically active compounds, the conformation of this ring is crucial for optimal receptor interaction. researchgate.net For many opioid receptor ligands, a chair conformation of the piperidine ring is considered ideal for binding. researchgate.net The orientation of substituents on the piperidine ring is therefore stereochemically critical for establishing the necessary contacts within the receptor's binding pocket.

While specific binding affinity and functional assay data for the stereoisomers of this compound are not available, the following hypothetical data tables illustrate the kind of differences that might be observed based on the principles of stereochemistry at GPCRs.

Table 1: Hypothetical Binding Affinities of Stereoisomers at a Target GPCR

Compound/StereoisomerBinding Affinity (Ki, nM)
Racemic Mixture15.2
(R)-enantiomer2.5
(S)-enantiomer128.7

This table illustrates a common scenario where one enantiomer (the eutomer, in this case, the (R)-enantiomer) has a significantly higher affinity for the receptor than the other enantiomer (the distomer).

Table 2: Hypothetical Functional Activity of Stereoisomers in Different Signaling Pathways

Compound/StereoisomerG-Protein Activation (EC50, nM)β-Arrestin Recruitment (EC50, nM)
Racemic Mixture25.845.3
(R)-enantiomer5.189.2
(S)-enantiomer250.4>1000

This table demonstrates the principle of functional selectivity, where the (R)-enantiomer is not only more potent at activating the G-protein pathway but also shows significantly less recruitment of β-arrestin compared to its potency, suggesting a potential for a better side-effect profile.

A thorough analysis of the stereoisomers of any new benzimidazole analogue is therefore essential for understanding its mechanism of action and for developing safer and more effective therapeutics. nih.gov The meticulous study of how each stereoisomer interacts with the target receptor can provide valuable insights into the structural basis of GPCR activation and signal transduction. nih.gov

Advanced Investigations of Biological Activities and Underlying Molecular Mechanisms for 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole and Its Analogues

Immunomodulatory and Anti-Inflammatory Mechanisms

Analogues of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole have demonstrated significant potential in modulating the immune system and mitigating inflammatory responses. These effects are primarily attributed to their interaction with critical components of inflammatory signaling pathways.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govresearchgate.net Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders. researchgate.netsemanticscholar.org

Recent research has focused on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a close analogue of the core structure of this compound, as a source of novel NLRP3 inhibitors. nih.govresearchgate.net By employing a pharmacophore-hybridization strategy, researchers have designed and synthesized a series of derivatives that demonstrate the ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophage cell lines. nih.govresearchgate.net

Certain compounds from these series have been shown to inhibit the ATPase activity of human recombinant NLRP3, a critical step for its activation. nih.govresearchgate.netresearchgate.net For instance, in vitro studies on PMA-differentiated THP-1 cells stimulated with LPS and ATP, a model for NLRP3 activation, revealed that specific benzimidazole (B57391) derivatives could effectively suppress IL-1β secretion. semanticscholar.org The mechanism of action for some of these inhibitors is believed to involve direct binding to the NLRP3 protein, thereby preventing the conformational changes necessary for inflammasome assembly and activation. nih.gov

Table 1: Inhibitory Activity of Selected Benzimidazole Analogues on NLRP3 Inflammasome

Compound Type Assay Key Findings Reference
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives IL-1β release in THP-1 cells Concentration-dependent inhibition of IL-1β release. researchgate.net
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives NLRP3 ATPase activity Inhibition of recombinant NLRP3 ATPase activity. nih.govresearchgate.net
1-ethyl-5-methyl-2-phenyl-1H-benzo[d] imidazole (B134444) IL-1β secretion Identified as a novel NLRP3 inflammasome inhibitor. semanticscholar.org

Macrophages, key players in the inflammatory process, can be polarized into different phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states. The modulation of macrophage polarization is a promising strategy for treating inflammatory diseases. Imidazole derivatives have been shown to influence this process. nih.gov For example, some imidazole compounds can promote a shift from the M1 to the M2 phenotype, leading to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory cytokines. nih.govresearchgate.net

The anti-inflammatory effects of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives are also linked to their ability to interfere with key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). researchgate.netnih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α. nih.gov

Studies on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) have shown that certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives can potently inhibit the production of nitric oxide (NO) and TNF-α. researchgate.netnih.gov Further investigation revealed that these effects are mediated through the suppression of the NF-κB signaling pathway. Specifically, one of the more potent compounds was found to restore the phosphorylation level of IκBα and inhibit the expression of the p65 subunit of NF-κB in LPS-stimulated macrophages. nih.gov The MAPK pathways are also crucial in transmitting extracellular signals to intracellular targets that regulate inflammation, and benzimidazole derivatives have been investigated as inhibitors of key kinases in this pathway, such as p38 MAP kinase. nih.govresearchgate.net

Table 2: Effect of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives on Macrophage Function

Derivative Cell Line Effect IC50 Value Reference
Compound 6e RAW 264.7 Inhibition of NO production 0.86 μM researchgate.netnih.gov
Compound 6e RAW 264.7 Inhibition of TNF-α production 1.87 μM researchgate.netnih.gov

Receptor Ligand Interactions and Functional Modulation

Beyond their anti-inflammatory effects, analogues of this compound have been explored for their interactions with various receptors, indicating a broader therapeutic potential.

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that are key components of the endocannabinoid system, which is involved in regulating a multitude of physiological processes. nih.govnih.gov CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in immune cells, making them an attractive target for anti-inflammatory and immunomodulatory therapies without the psychoactive effects associated with CB1 activation. youtube.com

The benzimidazole scaffold has been utilized to develop selective CB2 receptor ligands. nih.gov Structure-activity relationship studies have shown that specific substitutions on the benzimidazole core are crucial for affinity and selectivity towards the CB2 receptor. For example, a dialkylaminoethyl chain at position 1, a benzyl (B1604629) ring at position 2, and a trifluoromethyl group at position 5 of the benzimidazole scaffold were found to be favorable for CB2 receptor binding. nih.gov Depending on the specific substitutions, these benzimidazole-containing derivatives can act as either agonists or inverse agonists/antagonists at the CB2 receptor, with some compounds exhibiting binding affinities in the sub-micromolar range. nih.gov

Enzyme Inhibition and Kinase Pathway Modulation

The benzimidazole scaffold, a key component of this compound, is recognized for its ability to interact with various enzymes and receptors through non-covalent bonds, making it a valuable structure in the development of enzyme inhibitors.

Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme involved in the regulation of cellular processes such as gene expression and RNA splicing. Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention. While direct studies on this compound as a PRMT5 inhibitor are not extensively detailed in the available research, the broader class of benzimidazole derivatives has been explored for this activity.

Research has focused on discovering novel non-nucleoside PRMT5 inhibitors, with some studies identifying compounds with a benzimidazole core that exhibit inhibitory effects. For instance, certain 3-(1H-benzo[d]imidazol-2-yl)aniline derivatives have shown potent PRMT5 inhibitory activities. This suggests that the benzimidazole scaffold can serve as a foundation for the design of PRMT5 inhibitors. The development of such inhibitors is a promising strategy, particularly for cancers with specific genetic alterations where PRMT5 activity is critical.

Lymphocyte-Specific Protein Tyrosine Kinase (Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling. Inhibition of Lck is a potential therapeutic strategy for autoimmune diseases and organ transplant rejection. A series of 4-amino-6-benzimidazole-pyrimidines has been specifically designed to target Lck. korea.ac.kr These compounds have demonstrated potent inhibition of Lck in both biochemical and cellular assays, with some exhibiting inhibitory concentrations in the single-digit nanomolar range. korea.ac.kr The research into these pyrimidine (B1678525) benzimidazoles highlights them as a novel class of tyrosine kinase inhibitors. korea.ac.kr

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. The benzimidazole scaffold has been utilized in the design of various CDK inhibitors. For example, a series of 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives has been evaluated for their cytotoxic effects and CDK activity, with some compounds showing strong inhibition of cell proliferation in cancer cell lines. nih.gov

One notable area of research involves the development of aminopyridone-linked benzimidazoles as CDK9 inhibitors. researchgate.net Certain compounds from this class have exhibited significant cytotoxicity and selectivity, with potent CDK9 inhibition at the micromolar level. researchgate.net Furthermore, some 2-thio-benzimidazole derivatives have been synthesized and evaluated for their in vitro anti-cancer activities, with a few compounds showing effective antitumor activity and were subsequently tested for their CDK2/CyclinA2 kinase inhibitory potential. researchgate.net The 2,4-diamino-5-ketopyrimidines with a substituted 4-piperidine moiety on the C2-amino position have been identified as a novel class of potent and ATP-competitive inhibitors that selectively target the CDK family. pdbj.org

Table 1: CDK Inhibitory Activity of Selected Benzimidazole Analogues This table is interactive. You can sort and filter the data.

Compound ID Target IC50 (µM) Cell Line Reference
4a CDK9 8.461 MCF-7 researchgate.net
6a CDK9 0.424 MCF-7 researchgate.net
8a CDK9 2.115 MCF-7 researchgate.net
3c CDK2/CyclinA2 - HCT-116, TK-10 researchgate.net
3l CDK2/CyclinA2 - HCT-116, TK-10 researchgate.net
R547 CDK1 0.001 (Ki) HCT116 pdbj.org
R547 CDK2 0.003 (Ki) HCT116 pdbj.org
R547 CDK4 0.001 (Ki) HCT116 pdbj.org
4g Multi-kinase - - mdpi.com
4j Multi-kinase - HepG2 nih.gov
4m Multi-kinase - HepG2, HeLa, MCF-7 nih.gov
4q Multi-kinase - HepG2, HeLa, MCF-7 nih.gov

Antimicrobial and Antifungal Action Mechanisms

Benzimidazole derivatives, including those with a 2-piperidin-4-yl substitution, have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.gov

A series of 2-piperidin-4-yl-benzimidazoles has been synthesized and shown to inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MICs). nih.gov These compounds are effective against both Gram-positive and Gram-negative bacteria of clinical importance. nih.gov The addition of a piperidine (B6355638) group to 2-(thioalkyl)-1H-methylbenzimidazole derivatives has been shown to yield promising inhibition diameters against various bacterial strains, with some derivatives exhibiting bactericidal effects on P. aeruginosa and E. coli with MIC values as low as 1µg/mL.

The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to interfere with essential microbial pathways. For instance, some novel pyrazole (B372694) carboxamide derivatives containing a benzimidazole moiety have been designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain.

The antifungal action of many benzimidazole derivatives is linked to their ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the membrane. This mechanism is similar to that of widely used azole antifungal drugs. nih.gov

Research on novel benzimidazole-1,3,4-oxadiazole compounds has shown that the most active derivatives inhibit ergosterol biosynthesis. nih.gov Molecular docking studies suggest that these compounds can interact with the active site of 14α-sterol demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov The hydroxyl groups on the phenyl ring of these compounds appear to be important for this interaction. nih.gov Furthermore, some 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives have demonstrated significant antifungal activities, with MIC values comparable to the standard drug fluconazole (B54011). nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Analogues This table is interactive. You can sort and filter the data.

Compound ID Fungal Strain MIC (µg/mL) Reference
20 S. aureus 6.25 nih.gov
20 MRSA 6.25 nih.gov
13 Fungi 3.12 nih.gov
14 Fungi 3.12 nih.gov
18 Fungi 3.12 nih.gov
19 Fungi 3.12 nih.gov
33 Fungi 3.12 nih.gov
4h C. albicans - (IC50 on ergosterol biosynthesis: 2.84) nih.gov
4p C. albicans - (IC50 on ergosterol biosynthesis: 3.12) nih.gov

Anthelmintic Mode of Action

The primary anthelmintic mechanism of action for the benzimidazole class of compounds is the disruption of microtubule polymerization in parasite cells. nih.govmsdvetmanual.com This effect is achieved through high-affinity binding to a specific site on the β-tubulin subunit of the parasite. nih.gov Tubulin is a structural protein that polymerizes to form microtubules, which are essential cytoskeletal components involved in a multitude of vital cellular processes. msdvetmanual.com

By binding to β-tubulin, benzimidazoles inhibit the formation of microtubules, thereby disrupting the dynamic equilibrium between tubulin dimers and the microtubule polymer. msdvetmanual.com This interference has catastrophic consequences for the parasite, affecting functions such as:

Cell Division: Disruption of the mitotic spindle, which is composed of microtubules, leads to an arrest of cell division. youtube.com

Cellular Integrity and Transport: The microtubular network is crucial for maintaining cell shape, motility, and the intracellular transport of nutrients and waste products. msdvetmanual.com

Nutrient Absorption: In intestinal parasites, the absorptive function of intestinal cells is compromised due to the loss of microtubule-dependent structures. msdvetmanual.com

The selective toxicity of benzimidazoles against helminths compared to their mammalian hosts is attributed to differences in the binding affinity for parasite versus host β-tubulin. The dissociation rate of benzimidazoles from parasite tubulin is significantly lower than from mammalian tubulin, ensuring a more sustained and potent disruptive effect in the target organism while maintaining a wide safety margin for the host. msdvetmanual.com

While the primary mode of action is the inhibition of tubulin polymerization, other biochemical effects have been associated with benzimidazole activity. These include the inhibition of crucial parasite-specific enzymes involved in energy metabolism, such as mitochondrial fumarate (B1241708) reductase. nih.govyoutube.com This leads to reduced glucose transport, uncoupling of oxidative phosphorylation, and depletion of ATP, the cell's primary energy currency, ultimately culminating in the death of the parasite. youtube.com

Mechanistic Studies of Anti-Cancer Effects

The same ability to interfere with microtubule dynamics that makes benzimidazoles effective anthelmintics also underpins some of their anti-cancer properties. However, recent research has unveiled more specific mechanisms, particularly the targeting of key signaling pathways that are dysregulated in cancer cells.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that drive tumor growth. Benzimidazole derivatives have emerged as potent inhibitors of EGFR. nih.govmdpi.com

The mechanism involves the inhibition of EGFR's kinase activity. By binding to the ATP-binding site in the kinase domain, these compounds prevent the autophosphorylation of EGFR that occurs upon ligand binding. nih.gov This blockage of EGFR activation subsequently inhibits downstream signaling cascades, most notably the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival. nih.gov Docking studies have revealed that the benzimidazole nucleus can form key hydrogen bond interactions with amino acid residues within the EGFR binding pocket, similar to established EGFR inhibitors. mdpi.comnih.gov The efficacy of this inhibition has been quantified for various benzimidazole analogues, demonstrating their potential as anti-cancer agents. mdpi.comdntb.gov.ua

Compound Name/NumberDescriptionTarget KinaseIC₅₀ (µM)Reference
Compound 5a2-Aryl benzimidazole derivativeEGFR~2.0 (against HepG-2 cells) nih.gov
Compound 5e2-Aryl benzimidazole derivativeEGFR~2.0 (against HepG-2 cells) nih.gov
Compound 10Benzimidazole-1,3,4-oxadiazole derivativeEGFR0.33 mdpi.com
Compound 13Benzimidazole-1,3,4-oxadiazole derivativeEGFR0.38 mdpi.com
Compound 4cBenzimidazole-based derivativeEGFR0.11 mdpi.com
Compound 4eBenzimidazole-based derivativeEGFR0.09 mdpi.com
Compound 6mBenzimidazole linked 1,2,3-triazole hybridEGFR0.14 dntb.gov.ua
Erlotinib (Reference)Standard EGFR inhibitorEGFR0.39 mdpi.com

A direct consequence of inhibiting pro-proliferative signaling pathways like EGFR is the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govmdpi.com By blocking the signals that tell cancer cells to continuously divide, benzimidazole derivatives can halt the progression of the cell cycle at specific checkpoints. iiarjournals.org

Studies on various benzimidazole analogues have shown that they can induce cell cycle arrest at the G1, S, or G2/M phases, preventing the cell from entering mitosis and proliferating. mdpi.comiiarjournals.org For example, certain derivatives have been shown to up-regulate key cell cycle inhibitors like p21 and modulate the activity of cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle progression. iiarjournals.org

CompoundCell LineObserved Effect on Cell CycleReference
CCL299HepG2 (Hepatoblastoma)G1 phase arrest iiarjournals.org
Compound 10A549 (Lung Carcinoma)G1 and G2 phase arrest mdpi.com
Compound 10MDA-MB-231 (Breast Cancer)S and G2 phase arrest mdpi.com
Compound 13A549 (Lung Carcinoma)G1 phase arrest mdpi.com
Compound 13MDA-MB-231 (Breast Cancer)G1 and S phase arrest mdpi.com

Beyond halting proliferation, these compounds can trigger the intrinsic apoptotic pathway. Inhibition of survival signals often leads to a change in the balance of pro-apoptotic and anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family. mdpi.com Benzimidazole derivatives have been shown to increase the levels of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (including caspase-3 and caspase-8), which executes the process of apoptosis. mdpi.com The induction of apoptosis is a critical mechanism for the therapeutic efficacy of anti-cancer agents, and benzimidazole derivatives have demonstrated this capability across a range of cancer cell lines. semanticscholar.org

Future Research Directions and Translational Perspectives for 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole

Exploration of Novel Synthetic Methodologies for Accessing Diverse Chemical Space

The future development of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole and its analogs hinges on the exploration of innovative and efficient synthetic strategies. Traditional methods for benzimidazole (B57391) synthesis, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes, can be harsh and may have limitations in terms of substrate scope and functional group tolerance. nih.gov Modern synthetic approaches offer pathways to overcome these challenges and to rapidly generate libraries of diverse analogs for structure-activity relationship (SAR) studies.

Key future directions in synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in medicinal chemistry for accelerating reaction rates and improving yields. mdpi.comgoogle.com The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times and potentially enable reactions that are difficult under conventional heating.

Green Chemistry Approaches: The principles of green chemistry are increasingly important in pharmaceutical synthesis. oup.comresearchgate.net Future synthetic routes should focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. mdpi.comnih.gov For instance, the use of water as a solvent or the application of solid-supported catalysts could make the synthesis of this compound more sustainable. oup.com

Combinatorial and Liquid-Phase Synthesis: To explore a wide range of structural modifications, combinatorial synthesis on a solid or soluble polymer support can be employed. nih.govnih.govbiorxiv.org This high-throughput approach allows for the parallel synthesis of a large number of derivatives, which is crucial for the efficient exploration of the chemical space around the this compound core. nih.gov This will facilitate the generation of libraries with diverse substituents on both the benzimidazole and piperidine (B6355638) rings.

Synthetic ApproachPotential Advantages for this compound
Microwave-Assisted Organic Synthesis (MAOS)Faster reaction times, higher yields, improved purity. mdpi.comgoogle.com
Green ChemistryReduced environmental impact, use of safer reagents and solvents, potential for catalyst recycling. oup.comresearchgate.net
Combinatorial SynthesisRapid generation of large libraries of analogs for SAR studies, efficient exploration of chemical diversity. nih.govnih.govbiorxiv.org

Integration of Advanced Computational Techniques for De Novo Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the optimization of existing leads. acs.org For this compound, a variety of computational methods can be integrated to accelerate its development.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing 2D and 3D-QSAR models for a series of this compound analogs, it is possible to identify the key structural features that correlate with a specific biological activity. acs.orgnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Molecular Docking and Dynamics Simulations: Molecular docking can be used to predict the binding mode of this compound and its derivatives within the active site of a biological target. nih.govresearchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex and the key interactions that govern binding affinity. nih.gov

De Novo Design and Lead Optimization: Advanced computational algorithms can be used for the de novo design of novel benzimidazole derivatives with improved potency and selectivity. arkat-usa.org These methods can also guide the lead optimization process by suggesting specific structural modifications to enhance pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and reduce potential toxicity. nih.gov

Computational TechniqueApplication in the Development of this compound
QSARElucidating structure-activity relationships and predicting the activity of new analogs. acs.orgnih.gov
Molecular DockingPredicting binding modes to biological targets. nih.govresearchgate.net
Molecular DynamicsAssessing the stability of ligand-protein complexes. nih.gov
De Novo DesignGenerating novel molecular structures with desired properties. arkat-usa.org

Identification and Validation of Emerging Biological Targets

The broad pharmacological potential of the benzimidazole scaffold suggests that this compound could interact with a variety of biological targets. nih.govmdpi.com While some 2-(piperidin-4-yl)-benzimidazoles have shown antibacterial and anti-inflammatory activities, the specific targets for the 7-methyl derivative remain to be elucidated. nih.govresearchgate.net

Future research should focus on:

Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, is a crucial first step. This can be achieved through high-throughput screening (HTS) campaigns.

Target Deconvolution for Phenotypic Hits: If the compound exhibits interesting activity in cell-based (phenotypic) assays, target deconvolution studies will be necessary to identify its molecular target(s). Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed for this purpose.

Exploration of Emerging Therapeutic Areas: Beyond the known activities of related compounds, future studies should explore the potential of this compound in emerging therapeutic areas. Given the diverse activities of benzimidazoles, this could include targets involved in cancer, neurodegenerative diseases, and metabolic disorders. mdpi.comnih.govresearchgate.net For instance, various benzimidazole derivatives have been investigated as inhibitors of kinases, topoisomerases, and epigenetic targets in the context of oncology. nih.govnih.gov

Potential Therapeutic AreaExamples of Emerging Targets for Benzimidazoles
OncologyKinases (e.g., VEGFR), Tubulin, Topoisomerases, PARP, Epigenetic targets (HDACs, DNMTs). mdpi.comnih.govresearchgate.net
Infectious DiseasesBacterial DNA gyrase, FtsZ, Viral polymerases.
Inflammatory DiseasesCOX, 5-LOX, NF-κB signaling pathway components. oup.comnih.gov
Neurological DisordersMonoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3).

Development of Advanced Probes and Research Tools for Biological Systems

Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the development of sophisticated chemical probes and research tools. These tools are invaluable for studying complex biological processes and for target validation. mskcc.org

Fluorescent Probes: The benzimidazole core is known to be a good fluorophore. oup.com By conjugating this compound with other fluorescent moieties or by modifying its structure to enhance its intrinsic fluorescence, it is possible to develop probes for bioimaging applications. oup.comresearchgate.netacs.org These probes could be designed to be sensitive to specific ions, pH changes, or to localize within particular cellular compartments. acs.org

Photoaffinity Probes: The incorporation of a photoreactive group into the structure of this compound would allow for the creation of photoaffinity probes. These probes can be used to covalently label their biological targets upon photoirradiation, facilitating target identification and the characterization of binding sites.

Biotinylated and Radiolabeled Analogs: The synthesis of biotinylated or radiolabeled derivatives of this compound would enable a range of biochemical and imaging studies. Biotinylated probes are useful for affinity purification of target proteins, while radiolabeled compounds can be used in binding assays and for in vivo imaging techniques such as positron emission tomography (PET).

The development of such chemical tools will not only advance our understanding of the mechanism of action of this compound but also contribute to the broader field of chemical biology. mskcc.org

Q & A

Q. How to address contradictory bioactivity results across different studies involving this compound analogs?

  • Methodological Answer :
  • Batch Analysis : Replicate studies using standardized synthetic protocols and purity criteria (>98%) .
  • Assay Harmonization : Cross-validate activity using orthogonal assays (e.g., SPR vs. enzymatic) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.